2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide
Description
2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a piperazine dione core substituted with a sulfanylmethyl (-CH2SH) group at position 3.
Properties
CAS No. |
677021-08-8 |
|---|---|
Molecular Formula |
C7H11N3O3S |
Molecular Weight |
217.25 g/mol |
IUPAC Name |
2-[3,6-dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide |
InChI |
InChI=1S/C7H11N3O3S/c8-5(11)1-3-6(12)10-4(2-14)7(13)9-3/h3-4,14H,1-2H2,(H2,8,11)(H,9,13)(H,10,12) |
InChI Key |
HFMILYIJQBWNKO-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CS)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide can be achieved through several methods. One common approach involves the reaction of substituted piperazines with acetamide derivatives under controlled conditions. For example, the reaction of 3,6-dioxopiperazine with a sulfanylmethylating agent in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to form alcohols or amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Potential :
- Neuroprotective Effects :
Pharmacological Insights
- Renin Inhibition :
- Immunomodulatory Activity :
Biochemical Research
- Protein Interaction Studies :
- Synthesis of Derivatives :
Case Studies
Mechanism of Action
The mechanism of action of 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperazine-Based Acetamide Derivatives
Piperazine rings are common in bioactive molecules due to their ability to enhance solubility and mimic peptide bonds. Key comparisons include:
Key Observations :
- Piperazine dione rings (3,6-diketo) likely reduce metabolic stability compared to non-oxidized piperazines (e.g., compound 47), but increase hydrogen-bonding capacity for target binding .
Phenoxy and Aryl-Substituted Acetamides
Phenoxyacetamides are prominent in agrochemical and pharmaceutical research. Notable examples include:
Key Observations :
Thiadiazole and Benzothiazole-Linked Acetamides
Thiadiazole and benzothiazole rings are associated with anticonvulsant and anticancer activities:
Key Observations :
Physicochemical Properties
Comparative physicochemical data highlight structural influences on drug-likeness:
Key Observations :
- Lower LogP (estimated) suggests reduced membrane permeability relative to lipophilic benzothiazole derivatives .
Biological Activity
2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide is a compound that belongs to the piperazine family, characterized by a unique dioxo structure and a sulfanylmethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula of 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide is CHNOS. Its structure includes a piperazine ring with two carbonyl groups (dioxo) and a sulfanylmethyl substituent. The molecular structure is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar piperazine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of diketopiperazines can effectively inhibit bacterial growth. A comparative analysis demonstrated that certain synthesized piperazine derivatives exhibited antimicrobial activity comparable to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide has been investigated through various assays. In vitro studies have revealed that related compounds can induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents. For example, compounds derived from piperazine scaffolds have shown cytotoxic effects on various cancer cell lines including HUH7 and U251 .
Case Study: Synthesis and Evaluation
A recent study synthesized several piperazine derivatives, including 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide. The synthesized compounds were evaluated for their biological activities using MTT assays for anticancer activity and tube dilution techniques for antimicrobial assessments. The results indicated that some derivatives exhibited significant growth inhibition against tested bacterial strains and cancer cells .
Table of Biological Activities
The mechanism by which 2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide exerts its biological effects is likely linked to its ability to interact with specific cellular targets. The presence of the dioxo groups may facilitate binding to enzyme active sites or DNA structures, leading to disruptions in cellular processes such as replication or metabolic pathways . Additionally, the sulfanylmethyl group may enhance the lipophilicity of the compound, improving its membrane permeability and bioavailability.
Q & A
Q. How can findings for this compound inform the design of related piperazine-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
